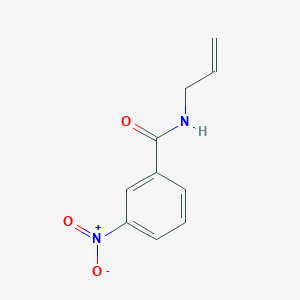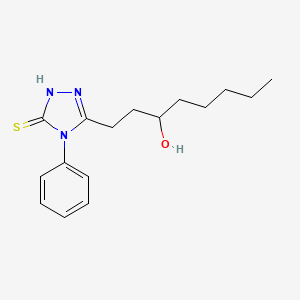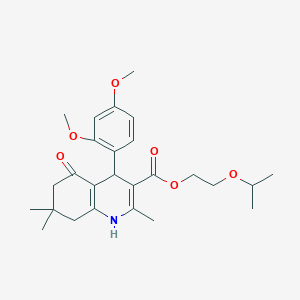![molecular formula C21H17Cl2N3 B4949772 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline](/img/structure/B4949772.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is a complex organic compound featuring a benzimidazole core linked to a dichloroaniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The benzimidazole ring is a well-known pharmacophore, contributing to the biological activity of many therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
-
Condensation Reaction: : The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline typically begins with the condensation of o-phenylenediamine with benzaldehyde to form 1-benzyl-1H-benzimidazole. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions .
-
N-Alkylation: : The next step involves the N-alkylation of 1-benzyl-1H-benzimidazole with 2,5-dichlorobenzyl chloride. This reaction is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings to ensure consistent product quality.
化学反応の分析
Types of Reactions
-
Oxidation: : N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate, leading to the formation of benzimidazole N-oxides .
-
Reduction: : Reduction reactions can target the nitro groups (if present) or the benzimidazole ring. Typical reducing agents include sodium borohydride and lithium aluminum hydride .
-
Substitution: : The dichloroaniline moiety can undergo nucleophilic aromatic substitution reactions, especially at the chlorine positions. Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines or reduced benzimidazole derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
Chemistry
In chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline involves its interaction with cellular targets such as DNA and enzymes. The benzimidazole ring can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cell division and metabolism, leading to cell death.
類似化合物との比較
Similar Compounds
1-benzyl-1H-benzimidazole: Lacks the dichloroaniline moiety, resulting in different biological activity.
2,5-dichloroaniline: Lacks the benzimidazole ring, leading to reduced antimicrobial and anticancer properties.
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline: Similar structure but with a methyl group instead of a benzyl group, which can affect its pharmacokinetics and potency.
Uniqueness
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is unique due to the combination of the benzimidazole and dichloroaniline moieties, which confer enhanced biological activity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-2,5-dichloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c22-16-10-11-17(23)19(12-16)24-13-21-25-18-8-4-5-9-20(18)26(21)14-15-6-2-1-3-7-15/h1-12,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWQQFWMWEKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)
![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)

![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)
![3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4949709.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)



![N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B4949751.png)

![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B4949771.png)
